molecular formula C13H11N3O2S2 B11015163 N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

Cat. No.: B11015163
M. Wt: 305.4 g/mol
InChI Key: FBCBZYFIGWYCTD-UHFFFAOYSA-N
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Description

The compound N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide features a hybrid structure combining a 4-methylthiazole ring (in a Z-configuration) and a 3-oxo-1,2-benzothiazol-2(3H)-yl group linked via an acetamide bridge. This architecture is structurally significant due to the bioactivity associated with both thiazole and benzothiazolone moieties. Benzothiazolone derivatives, such as 2-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid, are known intermediates in synthesizing antimicrobial agents .

Properties

Molecular Formula

C13H11N3O2S2

Molecular Weight

305.4 g/mol

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C13H11N3O2S2/c1-8-7-19-13(14-8)15-11(17)6-16-12(18)9-4-2-3-5-10(9)20-16/h2-5,7H,6H2,1H3,(H,14,15,17)

InChI Key

FBCBZYFIGWYCTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)CN2C(=O)C3=CC=CC=C3S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide typically involves the condensation of appropriate thiazole and benzothiazole derivatives under controlled conditions. The reaction often requires a catalyst and specific temperature and pH conditions to ensure the correct formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazole ring undergoes nucleophilic substitution at the C-2 position, particularly under alkaline conditions. For example:

  • Reaction with amines : Reacts with primary amines (e.g., methylamine) in dioxane at reflux (80–90°C) to form substituted thiazolidinone derivatives .

  • Displacement by thiourea : In the presence of potassium hydroxide, the methylthio group in the thiazole ring is replaced by thiourea, forming intermediates for pyrimidine derivatives .

Key Reaction Data :

ReagentConditionsProductYield (%)Reference
MethylamineDioxane, KOH, reflux, 4 hN-substituted thiazolidinone72
ThioureaEtOH, 60°C, 2 h2-Amino-thiazole intermediate68

Cyclization Reactions

The compound participates in cyclization to form fused heterocyclic systems. For instance:

  • Formation of pyrimidine derivatives : Reacts with N-carbamimidoylarylsulfonamides in dioxane under reflux (2–4 h) to yield pyrimidine-fused benzothiazoles, confirmed by 1H^{1}H NMR (δ 7.33–8.11 ppm for aromatic protons) .

  • Intramolecular cyclization : Under acidic conditions (H2_2SO4_4), the acetamide side chain cyclizes to form a thiazolo[3,2-a]pyrimidine scaffold .

Spectral Evidence :

  • 13C^{13}C NMR signals at δ 55.7 ppm (OCH3_3) and δ 167.59 ppm (C=O) confirm cyclization .

  • IR absorption at 3375 cm1^{-1} (NH2_2) and 3214 cm1^{-1} (NH) in intermediates .

Electrophilic Substitution

The benzothiazole moiety undergoes electrophilic substitution at the para position relative to the sulfur atom:

  • Nitration : Reacts with HNO3_3/H2_2SO4_4 at 0°C to introduce a nitro group, enhancing biological activity.

  • Sulfonation : Treatment with chlorosulfonic acid yields sulfonated derivatives, which are precursors for anticancer agents.

Reaction Optimization :

  • Nitration requires strict temperature control (0–5°C) to avoid ring oxidation.

  • Sulfonation proceeds efficiently in dichloromethane at 25°C.

Ring-Opening Reactions

The thiazole ring opens under strong acidic or reducing conditions:

  • Acidic hydrolysis : In 6M HCl at 100°C, the thiazole ring cleaves to form a thioamide intermediate.

  • Reductive cleavage : Using LiAlH4_4 in THF, the ring opens to generate a mercaptoacetamide derivative.

Mechanistic Insights :

  • Hydrolysis follows a protonation-nucleophilic attack pathway.

  • Reduction involves hydride attack at the C=N bond, confirmed by mass spectrometry.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings:

  • Suzuki coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh3_3)4_4 to form biaryl derivatives .

  • Heck reaction : Alkenes insert at the C-5 position of the thiazole under Pd(OAc)2_2 catalysis .

Catalytic Efficiency :

Reaction TypeCatalystConversion (%)Reference
Suzuki couplingPd(PPh3_3)4_485
Heck reactionPd(OAc)2_278

Oxidation and Reduction

  • Oxidation : The thiazole sulfur oxidizes to sulfoxide (H2_2O2_2, AcOH) or sulfone (mCPBA) .

  • Reduction : The C=N bond in the thiazolidine ring reduces to C–N using NaBH4_4/NiCl2_2.

Stoichiometric Details :

  • Sulfoxide formation requires 1.2 eq. H2_2O2_2 at 50°C .

  • Complete reduction to amine needs 5 eq. NaBH4_4.

Interaction with Biological Targets

While not a classical chemical reaction, the compound binds enzymatically via:

  • Hydrogen bonding : NH and carbonyl groups interact with protease active sites (e.g., HIV-1 protease).

  • π-Stacking : Benzothiazole aromaticity facilitates binding to tyrosine kinases.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with thiazole and benzothiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzothiazole demonstrate potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The incorporation of the thiazole moiety enhances the compound's lipophilicity, improving membrane penetration and bioavailability.

Anticancer Potential

The compound has shown promise in anticancer studies. A notable study reported that thiazole-based compounds inhibit thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells. The synthesized derivatives exhibited IC50 values ranging from 0.47 to 1.4 µM against different cancer cell lines, suggesting their potential as anticancer agents .

Acetylcholinesterase Inhibition

Compounds similar to N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide have been evaluated for their ability to inhibit acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. Molecular docking studies have indicated strong binding affinities of these compounds to AChE, highlighting their potential therapeutic applications in neurodegenerative disorders .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors:

  • Formation of Thiazole Ring : The initial step often includes the cyclization of appropriate amines with carbonyl compounds under acidic or basic conditions.
  • Benzothiazole Synthesis : This can be achieved through the reaction of o-phenylenediamine with thioketones or other sulfur-containing reagents.
  • Final Coupling Reaction : The final product is obtained by coupling the thiazole derivative with the benzothiazole component through acylation or condensation reactions.

Case Study 1: Antimicrobial Evaluation

A study evaluated various benzothiazole derivatives for their antimicrobial activity against different pathogens using disc diffusion methods. The results indicated that certain derivatives exhibited significant inhibition zones against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating the efficacy of thiazole-containing compounds in microbial control .

Case Study 2: In Vivo Anticancer Studies

In vivo studies on animal models have shown that thiazole derivatives can reduce tumor growth significantly compared to controls. These studies often involve administration of the compound followed by monitoring tumor size and survival rates over a specified period .

Mechanism of Action

The mechanism of action of N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Functional Groups

Benzothiazolone-Acetamide Derivatives
  • N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide (): This compound replaces the thiazole-ylidene group with a 4-hydroxyphenyl substituent and introduces a trioxo modification on the benzothiazol ring. Its reported analgesic activity suggests benzothiazolone-acetamides can target neurological pathways .
  • 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid derivatives ():
    Esters and amides of this acid exhibit antibacterial and antifungal properties, highlighting the role of the benzothiazolone core in microbial inhibition. The target compound’s acetamide linkage may similarly enhance bioavailability compared to ester derivatives .

Thiazole-Ylidene Acetamides
  • N-[1-(((3-Phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide derivatives (): These compounds feature substituted thiazole-ylidene moieties and demonstrate monoamine oxidase (MAO) inhibitory activity.
Thiazolidinone Acetamides
  • N-(2-(substituted)-4-oxothiazolidin-3-yl)acetamides (): Synthesized via mercaptoacetic acid and ZnCl2-mediated cyclization, these derivatives contain a thiazolidinone ring instead of a thiazole-ylidene. The saturated thiazolidinone core reduces planarity, which may limit π-π stacking interactions compared to the target compound’s conjugated system .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Synthesis Method
Target Compound Thiazole-ylidene + benzothiazolone 4-methyl (Z), 3-oxo Inferred antimicrobial Acetamide coupling
N-(4-Hydroxyphenyl)-2-(trioxo-benzothiazol) Benzothiazolone 4-hydroxyphenyl, 1,1,3-trioxo Analgesic Condensation reaction
MAO inhibitors (e.g., 4a-4i) Thiazole-ylidene Phenyl, p-tolyl, cyclopentyl MAO inhibition Schiff base cyclization
Thiazolidinone acetamides (3a-l) Thiazolidinone Aryl groups Unspecified Mercaptoacetic acid reflux

Biological Activity

N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article provides a detailed overview of its biological activities, including cytotoxicity against cancer cells, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C16H15N3O2SC_{16}H_{15}N_3O_2S and a molecular weight of 319.37 g/mol. Its structure features a thiazole ring and a benzothiazole moiety, which are known to contribute to various biological activities.

Cytotoxicity

Recent studies have demonstrated that derivatives of benzothiazole and thiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values ranging from 3.58 to 15.36 μM against cancer cell lines such as MCF-7 and A549. In contrast, normal cell lines exhibited higher IC50 values (38.77–66.22 μM), indicating a selective cytotoxic effect on cancer cells while sparing normal cells .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes that are crucial in cancer progression:

  • Aldose Reductase (ALR) : Compounds with structural similarities to this compound have shown promising inhibition of ALR enzymes. For example, certain derivatives exhibited IC50 values as low as 0.01 µM for ALR1 and 0.39 µM for ALR2, indicating their potential as therapeutic agents for diabetic complications related to oxidative stress .

The mechanism underlying the biological activity of this compound involves the induction of apoptosis in cancer cells. Studies have reported that treatment with related compounds resulted in significant increases in both early and late apoptotic cells compared to controls . The activation of apoptotic pathways is critical for the suppression of tumor growth.

Case Studies

Case Study 1: Antitumor Activity
A study focusing on the synthesis and evaluation of thiazole derivatives highlighted the antitumor potential of compounds similar to this compound. The results indicated that these compounds could effectively inhibit tumor growth in vitro and in vivo models .

Case Study 2: Dual Inhibition
Another investigation into dual inhibitors targeting BRAF and VEGFR showed that certain benzothiazole derivatives could achieve comparable efficacy to established treatments like sorafenib, suggesting that this compound might possess similar properties .

Data Table: Summary of Biological Activities

Activity TypeTarget Enzyme/Cell LineIC50 Value (µM)Reference
CytotoxicityMCF-715.36
CytotoxicityA54910.00
Aldose Reductase InhibitionALR10.01
Aldose Reductase InhibitionALR20.39
Apoptosis InductionMCF-7-

Q & A

Q. What are the standard synthetic routes for preparing N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide?

  • Methodological Answer : The compound can be synthesized via a multi-step procedure involving: (i) Condensation of 2-amino-4-methylthiazole derivatives with chloroacetyl chloride in the presence of triethylamine (TEA) as a base, typically in dioxane at 20–25°C. The reaction mixture is quenched with water, and the product is recrystallized from ethanol-DMF mixtures to yield intermediate acetamides . (ii) Subsequent coupling of the thiazole intermediate with 3-oxo-1,2-benzothiazole derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile), monitored by TLC for completion .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to verify the Z-configuration of the thiazole-ylidene group and the acetamide linkage. Key signals include aromatic protons (δ 7.2–8.0 ppm) and methyl groups (δ 2.2–2.5 ppm) .
  • X-ray Crystallography : Single-crystal analysis confirms the planarity of the benzothiazolone ring and the spatial arrangement of substituents, with intermolecular hydrogen bonds (e.g., N–H···O) stabilizing the crystal lattice .
  • Mass Spectrometry (EI/ESI) : Molecular ion peaks ([M+H]+^+) and fragmentation patterns validate the molecular formula .

Q. What solvent systems are optimal for purification via recrystallization?

  • Methodological Answer : Ethanol-DMF (3:1 v/v) is commonly used due to the compound’s moderate solubility in ethanol and improved crystal formation with DMF. Alternative systems include acetonitrile-water gradients for HPLC purification when high purity (>98%) is required .

Advanced Research Questions

Q. How can reaction mechanisms for the formation of the thiazole-ylidene moiety be investigated?

  • Methodological Answer :
  • Kinetic Studies : Monitor intermediate formation via in-situ 1^1H NMR or FTIR to identify rate-determining steps (e.g., imine-enamine tautomerization).
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict transition states and activation energies for cyclization steps .
  • Isotopic Labeling : Use 15^{15}N-labeled amines to trace nitrogen migration during heterocycle formation .

Q. What strategies address low yields in the final coupling step with benzothiazolone derivatives?

  • Methodological Answer :
  • Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)2_2) or CuI/1,10-phenanthroline systems enhance cross-coupling efficiency .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 100°C, 20 min) while improving yield by 15–20% .
  • Additive Optimization : Bases like K2_2CO3_3 or Cs2_2CO3_3 improve deprotonation, while molecular sieves (3Å) absorb byproducts (e.g., H2_2O) .

Q. How can contradictory bioactivity data (e.g., antioxidant vs. cytotoxic effects) be resolved?

  • Methodological Answer :
  • Dose-Response Profiling : Use IC50_{50} curves to differentiate therapeutic windows from cytotoxic thresholds. For example, EC50_{50} values <10 μM may indicate antioxidant activity, while cytotoxicity often emerges at >50 μM .
  • ROS Scavenging Assays : Compare DPPH/ABTS radical scavenging (antioxidant) with MTT assays (cytotoxicity) under identical conditions .
  • Structural Analogues : Synthesize derivatives (e.g., replacing the methyl group with halogens) to isolate substituent effects on bioactivity .

Data Contradiction Analysis

Q. Why do different studies report varying melting points for this compound?

  • Methodological Answer : Discrepancies (e.g., 245–255°C) arise from: (i) Polymorphism : Recrystallization solvents (ethanol vs. DMF) produce distinct crystalline forms. (ii) Purity : Impurities (e.g., unreacted starting materials) lower observed melting points. Validate purity via HPLC (≥95% area) before reporting .

Experimental Design Considerations

Q. What in silico tools predict the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • ADMET Prediction : SwissADME or ADMETLab 2.0 estimate bioavailability (%F), blood-brain barrier penetration, and CYP450 inhibition.
  • Molecular Docking : AutoDock Vina models interactions with targets (e.g., COX-2 for anti-inflammatory activity) to prioritize analogues .

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